4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
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Overview
Description
4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hydrazone: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate forms the corresponding hydrazone.
Furan ring formation: The hydrazone is then reacted with furfural under acidic conditions to form the furan ring.
Benzoic acid attachment: The final step involves the coupling of the furan derivative with benzoic acid using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- 4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- 4-{5-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
Uniqueness
4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C19H13ClN2O4 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H13ClN2O4/c20-15-7-5-13(6-8-15)18(23)22-21-11-16-9-10-17(26-16)12-1-3-14(4-2-12)19(24)25/h1-11H,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
RVWALAGJKYTJGF-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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